Photochemical Stability: Ortho-Methoxy Cyclopropane Carboxylates Resist Intramolecular Exciplex Reaction
Direct irradiation of cis-2-arylcyclopropanecarboxylates reveals a stark dichotomy: the unsubstituted phenyl analog (2a) and its acid form (2b) undergo chemical reaction via an intramolecular exciplex, whereas the ortho-methoxy-substituted derivatives (2c,d) do not undergo any chemical reaction from the exciplex, only showing an increased triplet quantum yield relative to the trans isomer [1]. This demonstrates that the ortho-methoxy group quenches the reactive exciplex pathway, conferring superior photostability.
| Evidence Dimension | Photoreactivity (intramolecular exciplex reaction outcome under direct λ 254 nm irradiation) |
|---|---|
| Target Compound Data | No chemical reaction; only enhanced intersystem crossing (increased φisc) vs. trans isomer |
| Comparator Or Baseline | Methyl cis-2-phenylcyclopropanecarboxylate (2a): chemical reaction via 1,3-dipolar intermediate |
| Quantified Difference | Qualitative binary difference (reaction vs. no reaction); φisc increased for methoxy-substituted cis-compounds relative to trans |
| Conditions | Direct irradiation at λ 254 nm in solution; J. Chem. Soc., Perkin Trans. 2, 1979 |
Why This Matters
For applications requiring photochemical integrity (e.g., UV-exposed formulations, photolabile protecting-group strategies), the ortho-methoxy compound provides a non-reactive exciplex state that the unsubstituted phenyl analog cannot offer.
- [1] P. C. M. van Noort and H. Cerfontain, J. Chem. Soc., Perkin Trans. 2, 1979, 822–826. View Source
